Physical and chemical properties of 1-Methylcyclobutane-1-carbaldehyde
Physical and chemical properties of 1-Methylcyclobutane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Methylcyclobutane-1-carbaldehyde, a unique cyclic aldehyde with potential applications in organic synthesis and medicinal chemistry. Drawing upon established experimental data and theoretical principles, this document aims to be an essential resource for researchers working with this and related sterically hindered carbocyclic compounds.
Core Molecular Attributes and Physical Properties
1-Methylcyclobutane-1-carbaldehyde is a six-carbon cyclic aldehyde. The presence of a methyl group on the same carbon as the aldehyde function introduces significant steric hindrance, which in turn influences its physical properties and chemical reactivity.
Table 1: Key Identifiers and Physical Properties
| Property | Value | Source |
| IUPAC Name | 1-methylcyclobutane-1-carbaldehyde | [PubChem][1] |
| CAS Number | 65338-30-9 | [PubChem][1] |
| Molecular Formula | C₆H₁₀O | [PubChem][1] |
| Molecular Weight | 98.14 g/mol | [PubChem][1] |
| Monoisotopic Mass | 98.0732 u | [PubChem][1] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| XLogP3 | 1.1 | [PubChem][1] |
Spectroscopic Characterization: A Window into Molecular Structure
Spectroscopic analysis is fundamental to confirming the identity and purity of 1-Methylcyclobutane-1-carbaldehyde. The following sections detail the expected and observed spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 1-Methylcyclobutane-1-carbaldehyde, the key expected signals are:
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Aldehydic Proton (CHO): A singlet in the downfield region (typically δ 9-10 ppm) due to the deshielding effect of the carbonyl group.
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Cyclobutane Protons (CH₂): A series of multiplets in the upfield region (typically δ 1.5-2.5 ppm) arising from the methylene groups of the cyclobutane ring. The complexity of these signals is due to diastereotopicity and complex spin-spin coupling.
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Methyl Protons (CH₃): A singlet in the upfield region (typically δ 1.0-1.5 ppm).
The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule. Key expected resonances include:
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Carbonyl Carbon (C=O): A signal in the highly deshielded region (typically δ 190-210 ppm).
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Quaternary Carbon (C-CH₃): The carbon atom of the cyclobutane ring bonded to the methyl and aldehyde groups.
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Cyclobutane Carbons (CH₂): Signals corresponding to the methylene carbons of the ring.
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Methyl Carbon (CH₃): A signal in the upfield aliphatic region.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Methylcyclobutane-1-carbaldehyde is expected to show characteristic absorption bands:
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C=O Stretch: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹. The exact position can be influenced by the ring strain of the cyclobutane.
-
C-H Stretch (Aldehydic): Two weak bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹.
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C-H Stretch (Aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the C-H bonds of the cyclobutane ring and the methyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Methylcyclobutane-1-carbaldehyde, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (98.14). Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29). Alpha-cleavage adjacent to the carbonyl group is also a common fragmentation pathway for cyclic ketones and aldehydes.
Synthesis and Reactivity
The synthesis and reactivity of 1-Methylcyclobutane-1-carbaldehyde are influenced by the steric hindrance around the carbonyl group and the inherent strain of the cyclobutane ring.
Synthetic Approaches
While a specific, detailed protocol for the synthesis of 1-Methylcyclobutane-1-carbaldehyde is not widely published, several general methods for the synthesis of sterically hindered aldehydes can be adapted. A plausible synthetic route involves the oxidation of the corresponding primary alcohol, (1-methylcyclobutyl)methanol.
Diagram 1: Proposed Synthesis of 1-Methylcyclobutane-1-carbaldehyde
Caption: Oxidation of (1-methylcyclobutyl)methanol.
This transformation can be achieved using mild oxidizing agents such as pyridinium chlorochromate (PCC) or by employing a Swern oxidation protocol to avoid over-oxidation to the carboxylic acid.
Another potential route could involve the reduction of a suitable carboxylic acid derivative, such as 1-methylcyclobutane-1-carbonyl chloride, using a controlled reducing agent like lithium tri-tert-butoxyaluminum hydride.
Chemical Reactivity
The aldehyde functional group in 1-Methylcyclobutane-1-carbaldehyde is the primary site of reactivity. However, the steric bulk of the adjacent methyl group and the cyclobutane ring can hinder the approach of nucleophiles.
Like other aldehydes, it is expected to undergo nucleophilic addition reactions, although potentially at a slower rate than less hindered aldehydes. Examples include:
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Grignard Reactions: Reaction with Grignard reagents will lead to the formation of secondary alcohols.
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Wittig Reaction: The Wittig reaction can be used to convert the aldehyde into an alkene.[2][3] The choice of the Wittig reagent will determine the structure of the resulting alkene.
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Cyanohydrin Formation: Addition of hydrogen cyanide will form a cyanohydrin.
Diagram 2: Representative Reactions of 1-Methylcyclobutane-1-carbaldehyde
Caption: Key reactions of the aldehyde group.
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Oxidation: The aldehyde can be oxidized to the corresponding 1-methylcyclobutane-1-carboxylic acid using common oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: Reduction of the aldehyde, for instance with sodium borohydride or lithium aluminum hydride, will yield the primary alcohol, (1-methylcyclobutyl)methanol.
Potential Applications in Research and Development
The unique structural features of 1-Methylcyclobutane-1-carbaldehyde make it an interesting building block in several areas of chemical research.
Medicinal Chemistry
The cyclobutane motif is increasingly recognized for its utility in drug design.[1][4][5] Its rigid, three-dimensional structure can be used to control the conformation of a molecule, potentially leading to increased potency and selectivity for a biological target. The incorporation of a cyclobutane ring can also enhance metabolic stability by blocking sites of enzymatic degradation.[1][6] As a functionalized cyclobutane derivative, 1-Methylcyclobutane-1-carbaldehyde can serve as a precursor for the synthesis of more complex molecules with potential therapeutic applications.
Organic Synthesis
The strained four-membered ring of cyclobutane derivatives can be exploited in various synthetic transformations. While the aldehyde provides a handle for a wide range of chemical modifications, the cyclobutane ring itself can participate in ring-opening or ring-expansion reactions under specific conditions, providing access to other carbocyclic and heterocyclic systems.
Safety and Handling
Based on GHS classifications for similar compounds, 1-Methylcyclobutane-1-carbaldehyde is expected to be a flammable liquid and may cause skin, eye, and respiratory irritation.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area, preferably in a fume hood.
Conclusion
1-Methylcyclobutane-1-carbaldehyde is a sterically hindered cyclic aldehyde with a unique combination of structural features. While some of its fundamental physical properties require further experimental determination, its spectroscopic characteristics are well-defined by NMR, IR, and MS principles. Its synthesis can be approached through established methods for the preparation of hindered aldehydes, and its reactivity is governed by the interplay of the aldehyde functionality and the steric and electronic effects of the cyclobutane ring and methyl group. The growing interest in cyclobutane derivatives in medicinal chemistry suggests that 1-Methylcyclobutane-1-carbaldehyde and related compounds may serve as valuable building blocks for the discovery of new bioactive molecules.
References
[4] Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1), e202100523. Available at: [Link]
[1] PubChem. (n.d.). 1-Methylcyclobutane-1-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
[2] Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
[3] Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II. Retrieved from [Link]
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